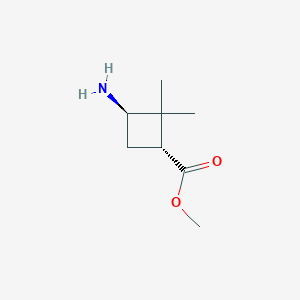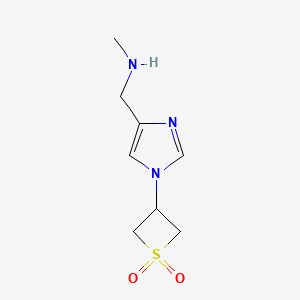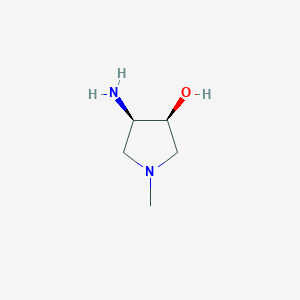
1-Ethylpiperidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperidine-2-carbaldehyde is an organic compound with the molecular formula C8H15NO It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five methylene bridges and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl bromide, followed by oxidation of the resulting 1-ethylpiperidine to form the aldehyde group. The reaction typically requires a strong base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the hydrogenation steps, while advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Ethylpiperidine-2-carboxylic acid.
Reduction: 1-Ethylpiperidine-2-methanol.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
1-Ethylpiperidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1-ethylpiperidine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
- 1-Ethylpiperidine-3-carbaldehyde
- 1-Isopropylpiperidine-4-carbaldehyde
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid
Uniqueness: 1-Ethylpiperidine-2-carbaldehyde is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in synthesis and drug development.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-ethylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-9-6-4-3-5-8(9)7-10/h7-8H,2-6H2,1H3 |
InChI Key |
RSTNKUKGWFDGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


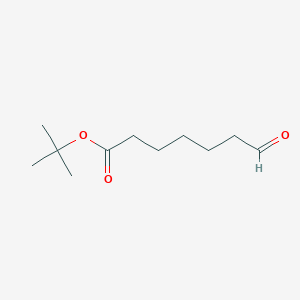
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
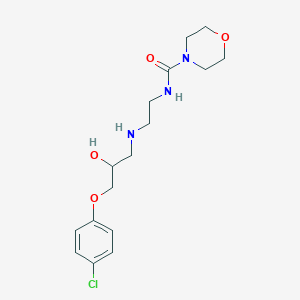
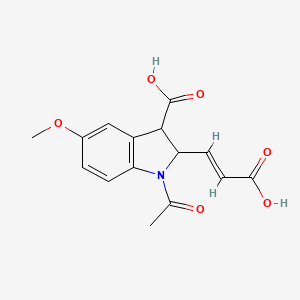
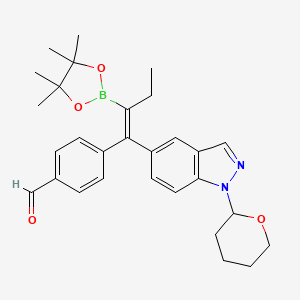

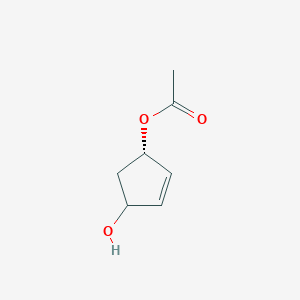
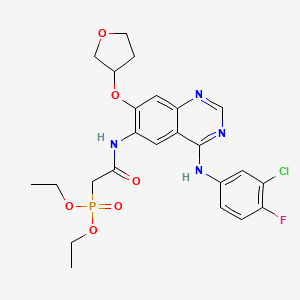
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)
